1-Ethylnaphtho[2,1-b]furan-2(1H)-one
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Overview
Description
1-Ethylnaphtho[2,1-b]furan-2(1H)-one is a chemical compound belonging to the naphthofuran family These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylnaphtho[2,1-b]furan-2(1H)-one typically involves the acylation of 2-ethylnaphtho[2,1-b]furan. Depending on the reaction conditions, this process can yield a mixture of derivatives, including 1-acetyl-, 5-acetyl-, and 1,5-diacetyl compounds . The structure of these derivatives is often characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of anhydrous solvents and catalysts to facilitate the acylation process. The reaction mixture is typically refluxed for several hours, followed by purification steps such as recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylnaphtho[2,1-b]furan-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as acetic anhydride and acetyl chloride are often used in acylation reactions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Some derivatives of naphthofuran compounds exhibit antibacterial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethylnaphtho[2,1-b]furan-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, some naphthofuran derivatives have been shown to inhibit the phosphorylation of certain proteins, thereby affecting cellular processes such as migration and invasion . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Anthra[1,2-b]furan: This compound has a similar fused ring structure but differs in its specific functional groups and reactivity.
1H-naphth[2,3-g]indole: Another compound with a fused ring system, but with an indole moiety instead of a furan ring.
Uniqueness: 1-Ethylnaphtho[2,1-b]furan-2(1H)-one is unique due to its specific ethyl and furan substitutions, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-ethyl-1H-benzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C14H12O2/c1-2-10-13-11-6-4-3-5-9(11)7-8-12(13)16-14(10)15/h3-8,10H,2H2,1H3 |
InChI Key |
JBGKPZXWKNSEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
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